Iomethin I 125
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Overview
Description
Iomethin I 125 is a radioiodinated quinoline derivative with potential tumor localizing activity. It is primarily used as a radiopharmaceutical for the detection of ocular melanoma and other tumors . The compound is characterized by its ability to deliver targeted radiation therapy, making it a valuable tool in medical diagnostics and treatment.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Iomethin I 125 involves the radioiodination of a quinoline derivative. The process typically includes the introduction of iodine-125 into the quinoline structure through electrophilic substitution reactions. The reaction conditions often require the presence of an oxidizing agent to facilitate the incorporation of the iodine isotope.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated systems to ensure precision and safety. The process includes the purification of the final product to remove any unreacted starting materials and by-products. Quality control measures are implemented to ensure the radiochemical purity and specific activity of the compound.
Chemical Reactions Analysis
Types of Reactions: Iomethin I 125 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions include various substituted quinoline derivatives, which can be further utilized in different applications.
Scientific Research Applications
Iomethin I 125 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and kinetics.
Biology: Employed in biological assays to track the movement and localization of biomolecules.
Industry: Applied in the development of new radiopharmaceuticals and diagnostic tools.
Mechanism of Action
The mechanism of action of Iomethin I 125 involves the emission of low-energy gamma rays and Auger electrons, which cause localized damage to tumor cells. The compound targets specific molecular pathways involved in tumor growth and proliferation. The radiation emitted by this compound induces DNA damage in cancer cells, leading to cell death and tumor regression .
Comparison with Similar Compounds
Iodine-123: Another radioisotope of iodine used in diagnostic imaging but with a shorter half-life.
Iodine-131: Used for therapeutic purposes, particularly in the treatment of thyroid cancer, but with higher energy emissions and a longer half-life.
Uniqueness of Iomethin I 125: this compound is unique due to its optimal half-life and low-energy emissions, making it suitable for both diagnostic and therapeutic applications. Its ability to deliver targeted radiation with minimal damage to surrounding healthy tissues sets it apart from other radioisotopes .
Properties
CAS No. |
17033-82-8 |
---|---|
Molecular Formula |
C14H18IN3 |
Molecular Weight |
353.22 g/mol |
IUPAC Name |
N-(7-(125I)iodanylquinolin-4-yl)-N',N'-dimethylpropane-1,3-diamine |
InChI |
InChI=1S/C14H18IN3/c1-18(2)9-3-7-16-13-6-8-17-14-10-11(15)4-5-12(13)14/h4-6,8,10H,3,7,9H2,1-2H3,(H,16,17)/i15-2 |
InChI Key |
XKUMTLINEKGTOG-VLPIPSKASA-N |
SMILES |
CN(C)CCCNC1=C2C=CC(=CC2=NC=C1)I |
Isomeric SMILES |
CN(C)CCCNC1=C2C=CC(=CC2=NC=C1)[125I] |
Canonical SMILES |
CN(C)CCCNC1=C2C=CC(=CC2=NC=C1)I |
Key on ui other cas no. |
17033-82-8 |
Origin of Product |
United States |
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